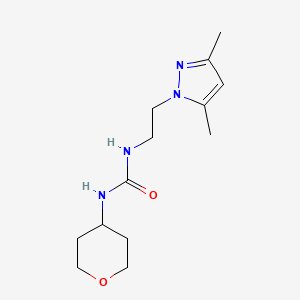

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer and is currently being investigated for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Cancer Research: Antiproliferative Agent

This compound has been identified as a potential antiproliferative agent, particularly in the context of hepatocellular carcinoma (HCC). It has shown to exhibit potent cytotoxicity against HepG2 cells, with a significant inhibitory effect on cell migration and colony formation. It also induces G2/M arrest and early-stage apoptosis in cancer cells .

Kinase Inhibition: Targeting IGF1R

The compound has been found to inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R), which plays a crucial role in the progression of various cancers. By potently inhibiting IGF1R, it offers a promising avenue for the development of new cancer therapies .

Drug Development: Improved Pharmacokinetics

Researchers have leveraged scaffold hopping from existing drugs like Sorafenib to introduce modifications that optimize the physicochemical properties and binding interactions of this compound. This approach aims to improve drug-like properties and reduce adverse effects associated with current treatments .

Suzuki–Miyaura Coupling: Boron Reagent Selection

In organic chemistry, the Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon-carbon bonds. This compound could potentially serve as a boron reagent in such reactions, contributing to the selection of more environmentally benign and stable reagents for organic synthesis .

Molecular Modeling: Drug Design

The compound’s structure allows for multiple hydrogen bond formations, making it an excellent candidate for molecular modeling studies. These studies can help predict how the compound interacts with various biological targets, aiding in the design of more effective drugs .

Anticancer Properties: Hepatocellular Carcinoma

Given its potent antiproliferative properties and ability to induce apoptosis, this compound is a strong candidate for further research as an anticancer agent, specifically targeting HCC. Its effectiveness against HCC cell lines suggests it could be a valuable addition to the arsenal of anticancer drugs .

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2S/c1-3-7-17-13(21)12-9(2)18-15(23-12)20-14(22)19-11-6-4-5-10(16)8-11/h4-6,8H,3,7H2,1-2H3,(H,17,21)(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIGXNJJMNCLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2878998.png)

![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B2879008.png)

![1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2879009.png)

![[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2879012.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)